3-chloro-4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
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Overview
Description
3-chloro-4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, methoxy, and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the acylation of an appropriate aniline derivative with a chloro-substituted benzoyl chloride under Friedel-Crafts acylation conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide intermediate and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and oxadiazole moieties.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate and chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzamides, oxadiazole derivatives, and complex heterocyclic compounds .
Scientific Research Applications
3-chloro-4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.
Industrial Applications: The compound is utilized in the synthesis of various industrial chemicals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H18ClN3O4 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-11(2)26-14-7-4-12(5-8-14)17-18(23-27-22-17)21-19(24)13-6-9-16(25-3)15(20)10-13/h4-11H,1-3H3,(H,21,23,24) |
InChI Key |
KSUXVIOCWKXGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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